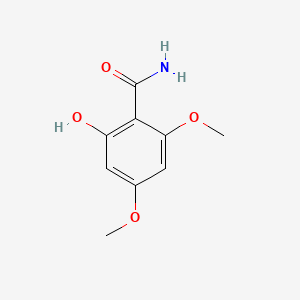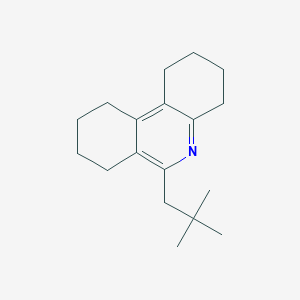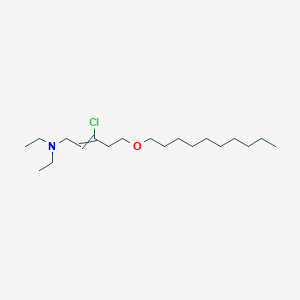![molecular formula C13H13NO2 B14515690 N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine CAS No. 63006-78-0](/img/structure/B14515690.png)
N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C13H13NO2 It is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to an ethylidene hydroxylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine typically involves the reaction of 3-methoxynaphthalene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
化学反応の分析
Types of Reactions
N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
科学的研究の応用
N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxy-naphthalene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares the methoxy-naphthalene structure but has an indole moiety instead of the hydroxylamine group.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another similar compound with a diphenylethyl group.
Uniqueness
N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxylamine group allows for unique interactions with biological targets, differentiating it from other methoxy-naphthalene derivatives.
特性
CAS番号 |
63006-78-0 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
N-[1-(3-methoxynaphthalen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C13H13NO2/c1-9(14-15)12-7-10-5-3-4-6-11(10)8-13(12)16-2/h3-8,15H,1-2H3 |
InChIキー |
JPQMCARPKMCCLX-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)C1=CC2=CC=CC=C2C=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


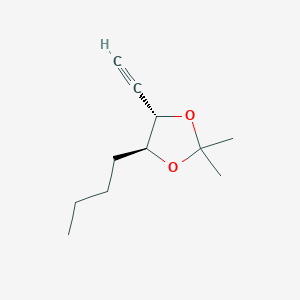
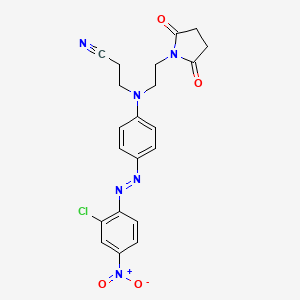
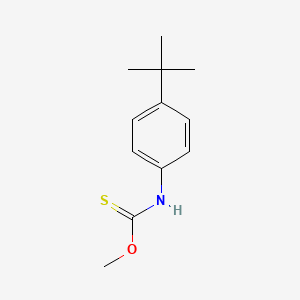
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
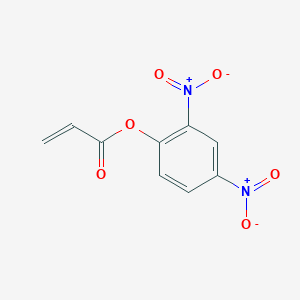
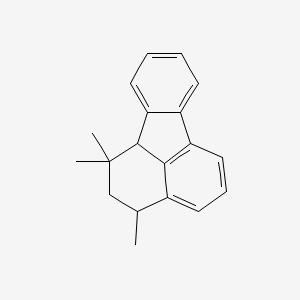

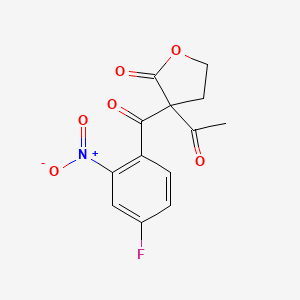
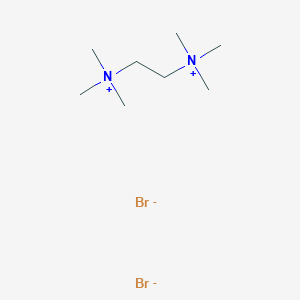
![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
